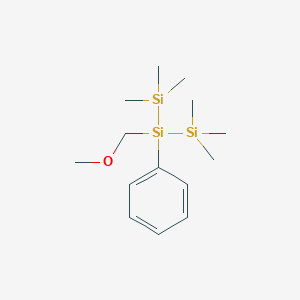
2-(Methoxymethyl)-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane is a unique organosilicon compound characterized by its trisilane backbone, which is substituted with methoxymethyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane typically involves the reaction of hexamethyldisilane with a phenyl-substituted silane under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or platinum to facilitate the formation of the trisilane backbone. The methoxymethyl group is introduced through a subsequent reaction with methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for scaling up the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of reduced silane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; low temperatures.
Substitution: Halides, amines; presence of a base like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Silanol, siloxane derivatives.
Reduction: Reduced silane derivatives.
Substitution: Various substituted silane compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, including silicon-based polymers and resins.
Biology: Investigated for its potential as a biocompatible material in medical devices and implants.
Medicine: Explored for its role in drug delivery systems due to its stability and functionalizability.
Industry: Utilized in the production of high-performance coatings and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(Methoxymethyl)-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane involves its interaction with various molecular targets through its reactive silane groups. These interactions can lead to the formation of stable bonds with organic and inorganic substrates, making it a versatile compound in synthetic chemistry. The methoxymethyl group provides additional reactivity, allowing for further functionalization and modification of the compound.
Comparación Con Compuestos Similares
Hexamethyldisilane: Lacks the phenyl and methoxymethyl groups, making it less reactive.
Phenyltrisilane: Does not have the methoxymethyl group, limiting its functionalization potential.
Methoxymethylsilane: Lacks the trisilane backbone, reducing its stability and versatility.
Uniqueness: 2-(Methoxymethyl)-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane stands out due to its combination of a stable trisilane backbone with reactive methoxymethyl and phenyl groups. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
110213-83-7 |
|---|---|
Fórmula molecular |
C14H28OSi3 |
Peso molecular |
296.63 g/mol |
Nombre IUPAC |
methoxymethyl-phenyl-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C14H28OSi3/c1-15-13-18(16(2,3)4,17(5,6)7)14-11-9-8-10-12-14/h8-12H,13H2,1-7H3 |
Clave InChI |
QNUMQRJMTLKOFM-UHFFFAOYSA-N |
SMILES canónico |
COC[Si](C1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


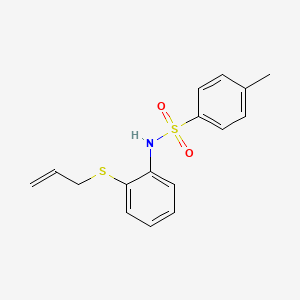
![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)
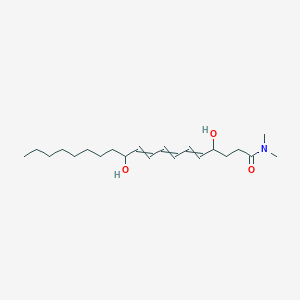


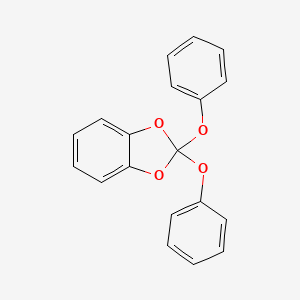
![2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B14322976.png)
![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)
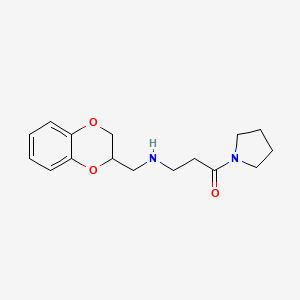
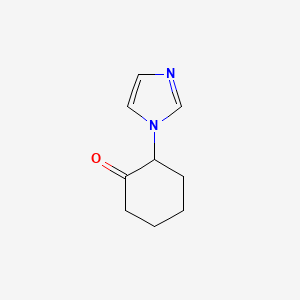
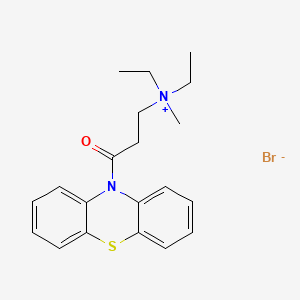
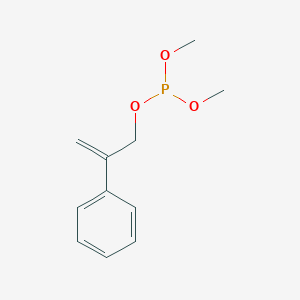
![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)
